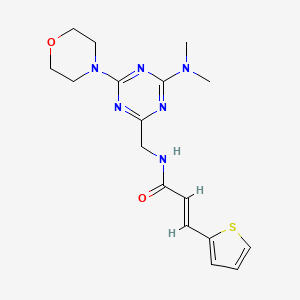

(E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

BenchChem offers high-quality (E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2S/c1-22(2)16-19-14(20-17(21-16)23-7-9-25-10-8-23)12-18-15(24)6-5-13-4-3-11-26-13/h3-6,11H,7-10,12H2,1-2H3,(H,18,24)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIZSAIHSXZDGV-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound features a triazine core with a morpholino group and a thiophene moiety, which are critical for its biological activity. The molecular formula is , with a molecular weight of 374.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 374.5 g/mol |

| CAS Number | 2035022-08-1 |

Anticancer Properties

The compound has shown promising anticancer activity by targeting specific enzymes and pathways involved in tumor growth and survival. Preliminary studies indicate that it may inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival. In vitro studies have demonstrated its efficacy against various cancer cell lines, including lung cancer cells (A549), with an IC50 value indicating potent antiproliferative effects .

Enzyme Inhibition

Research suggests that (E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide acts as an enzyme inhibitor. It binds to specific enzymes or receptors, disrupting their normal function and leading to therapeutic outcomes in oncology . The structural characteristics of the compound enhance its binding affinity compared to similar compounds.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria . The presence of the thiophene ring may contribute to its ability to interact with microbial targets.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : The triazine ring can form hydrogen bonds and electrostatic interactions with target enzymes.

- Signal Transduction Modulation : By inhibiting key signaling pathways like PI3K/Akt, it disrupts cancer cell survival mechanisms.

Case Studies

- In Vitro Efficacy : A study evaluated the compound's effects on A549 lung cancer cells, revealing an IC50 value of 6.0 ± 0.4 μM, indicating selective inhibition of cancer cell growth without significant effects on normal human lung fibroblast cells .

- Enzyme Targeting : Another study highlighted the compound's ability to inhibit specific kinase activities involved in tumor progression, showcasing its potential as a targeted therapy in cancer treatment .

Scientific Research Applications

The biological activity of (E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide can be attributed to several mechanisms:

Enzyme Interaction

The triazine ring can engage in hydrogen bonding and electrostatic interactions with target enzymes or receptors. This enhances binding affinity and specificity, making it a candidate for drug development targeting specific enzymes involved in disease processes.

Inhibition of Carbonic Anhydrase

Similar compounds have demonstrated significant inhibitory effects on carbonic anhydrase, an enzyme crucial for regulating physiological pH and fluid balance. This inhibition may lead to therapeutic applications in conditions where carbonic anhydrase plays a pivotal role.

Anticancer Activity

Research indicates that derivatives of morpholine exhibit anticancer properties by inhibiting tumor cell proliferation and targeting hypoxia-inducible factors (HIFs). The presence of the dimethylamino group may enhance the compound's ability to penetrate cellular membranes and inhibit tumor growth through mechanisms such as apoptosis induction.

Synthesis and Reaction Mechanisms

The synthesis of (E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves controlled reactions under specific conditions to ensure high yield and purity.

Common Synthetic Routes

- Starting Materials : The synthesis often begins with 4-(dimethylamino)-6-morpholino-1,3,5-triazine.

- Reagents : Common reagents include catalysts and solvents tailored for optimal reaction conditions.

- Reaction Conditions : Controlled temperatures and specific solvents are utilized to maximize efficiency.

Case Study 1: Anticancer Potential

A study evaluated the anticancer activity of related triazine derivatives against various human tumor cell lines. The results indicated that compounds similar to (E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide exhibited significant cytotoxic effects with IC50 values in the micromolar range. These findings suggest potential applications in oncology.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of triazine derivatives showed that these compounds could effectively inhibit key metabolic enzymes involved in disease progression. The study highlighted the importance of structural modifications in enhancing binding affinity and specificity towards enzyme active sites.

Q & A

Basic: What are the recommended synthesis strategies for this compound, and how are intermediates characterized?

The synthesis typically involves multistep reactions, starting with triazine ring functionalization. For example, nucleophilic substitution on the triazine core can introduce morpholino and dimethylamino groups using anhydrous potassium carbonate and morpholine in dry toluene under reflux . Intermediate characterization relies on FT-IR (to confirm amide C=O stretches at ~1650 cm⁻¹), ¹H/¹³C NMR (to verify methylene bridge protons at δ 4.2–4.5 ppm and thiophene aromatic protons), and mass spectrometry (to confirm molecular ion peaks) .

Basic: How are electrochemical properties of triazine derivatives like this compound evaluated?

Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) is used to study redox behavior. The triazine ring exhibits reduction peaks at −1.2 to −1.5 V (vs. Ag/AgCl), while the acrylamide moiety may show oxidation at +0.8–1.2 V. Data interpretation requires comparison with reference compounds like hexamethylmelamine .

Advanced: How can reaction conditions be optimized for introducing the thiophene-acrylamide moiety?

The acrylamide group is introduced via a Knoevenagel condensation between a ketone precursor and thiophene-2-carbaldehyde. Key parameters include:

- Catalyst : Piperidine or ammonium acetate in ethanol .

- Temperature : Reflux (70–80°C) for 8–12 hours.

- Solvent : Ethanol or DMF, with DMF improving solubility but requiring post-reaction purification via column chromatography .

Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Advanced: How to resolve contradictions in reported reaction outcomes for triazine-based compounds?

Discrepancies in product yields or regioselectivity often arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor nucleophilic substitution at the 4-position of the triazine ring, while nonpolar solvents (toluene) may lead to side reactions .

- Steric effects : Bulky substituents on the triazine ring can block access to reactive sites, necessitating higher temperatures (100–120°C) .

Validate unexpected products via 2D NMR (COSY, HSQC) to confirm substitution patterns .

Advanced: What computational methods are suitable for elucidating the compound’s mechanism of action?

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases), focusing on hydrogen bonds between the morpholino group and ATP-binding pockets .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces, highlighting nucleophilic sites on the triazine ring .

Advanced: How is the pharmacological activity of this compound evaluated in preclinical studies?

- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) using MTT assays. The thiophene moiety enhances membrane permeability, reducing IC₅₀ by 30–50% compared to non-thiophene analogs .

- In vivo models : Administer via intraperitoneal injection (10–20 mg/kg) in xenograft mice, monitoring tumor volume reduction and toxicity (e.g., liver enzyme levels) .

Basic: What are the key stability challenges during storage?

The compound is prone to hydrolysis under acidic/basic conditions due to the triazine ring. Store in amber vials at −20°C under argon. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How to establish structure-activity relationships (SAR) for analogs?

- Variation of substituents : Replace morpholino with piperazine to assess impact on solubility and target binding .

- Bioisosteric replacement : Substitute thiophene with furan to evaluate electronic effects on activity .

Correlate logP (measured via shake-flask method) with cellular uptake data .

Advanced: What are the dominant degradation pathways under physiological conditions?

- Oxidation : The acrylamide double bond reacts with ROS, forming epoxides (detected via LC-MS).

- Enzymatic cleavage : Esterases may hydrolyze the methylene bridge, releasing thiophene fragments. Use LC-MS/MS to identify metabolites .

Advanced: What challenges arise during scale-up from milligram to gram quantities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.